![molecular formula C9H16N2O B2399864 2-Methyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1353506-68-9](/img/structure/B2399864.png)

2-Methyl-2,8-diazaspiro[4.5]decan-3-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

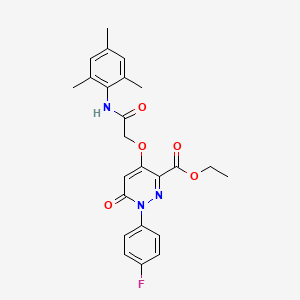

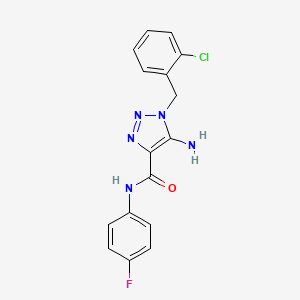

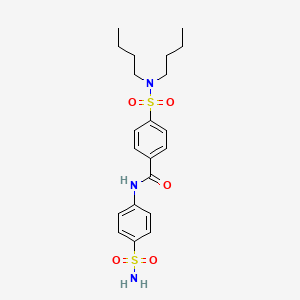

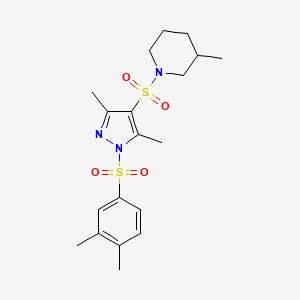

Descripción

“2-Methyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound with the linear formula C9H17O1N2Cl1 . It is a solid substance and is often provided in the form of a hydrochloride . It is related to M1 muscarinic agonists .

Synthesis Analysis

The synthesis of related compounds involves the Michael addition reaction of hydroxyurea or methylhydrazine to alpha, beta-unsaturated esters followed by a cyclization reaction . Further structural optimization has led to the discovery of a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent inhibitors .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(C1)N©CC21CCNCC2.Cl . The InChI key for this compound is DGNDMASADKYDQX-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

“this compound” is a solid substance . It has a molecular weight of 241.16 . The storage temperature is room temperature .Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one are TYK2/JAK1 and RIPK1 . TYK2/JAK1 are key components of the JAK-STAT signaling pathway, which is involved in immune response regulation . RIPK1 is a critical regulator of cell death and inflammation .

Mode of Action

This compound acts as a selective dual inhibitor of TYK2/JAK1 and a potent inhibitor of RIPK1 . By inhibiting these targets, the compound can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells , and exhibit significant anti-necroptotic activity in U937 cell necroptosis models .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway and the necroptosis pathway . By inhibiting TYK2/JAK1, it can regulate the expression of related genes and the formation of Th1, Th2, and Th17 cells . By inhibiting RIPK1, it can prevent necroptosis, a form of programmed cell death .

Result of Action

The molecular and cellular effects of this compound’s action include the regulation of gene expression and cell formation related to the immune response , and the inhibition of necroptosis . These effects could potentially be beneficial in the treatment of conditions such as inflammatory bowel disease .

Propiedades

IUPAC Name |

2-methyl-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-11-7-9(6-8(11)12)2-4-10-5-3-9/h10H,2-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJPLPLZSOYXQB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2(CCNCC2)CC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate;hydrochloride](/img/structure/B2399781.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2399784.png)

![2-[[1-(Difluoromethyl)-4-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2399787.png)

![3-{[2-(4-chlorophenyl)ethyl]amino}-1-(3-fluorophenyl)pyrazin-2(1H)-one](/img/structure/B2399789.png)

![2-phenyl-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2399790.png)

![4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2399792.png)

![7-cyclopropyl-2-(4-methoxyphenyl)-9-phenyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2399798.png)

![methyl[1-(2-methyl-1H-indol-3-yl)butan-2-yl]amine hydrochloride](/img/structure/B2399804.png)